molecular formula C13H19BrFNO2 B6103059 1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B6103059
M. Wt: 320.20 g/mol
InChI Key: XSRWSQKFIPEAKX-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is an organic compound that contains bromine, fluorine, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves multiple steps. One common method starts with the reduction of 4-bromo-3-fluorobenzaldehyde to form the corresponding alcohol. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of both bromine and fluorine atoms, as well as the hydroxypropyl and amino groups

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrFNO2/c1-9(17)6-16(7-10(2)18)8-11-3-4-13(15)12(14)5-11/h3-5,9-10,17-18H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRWSQKFIPEAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC(=C(C=C1)F)Br)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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